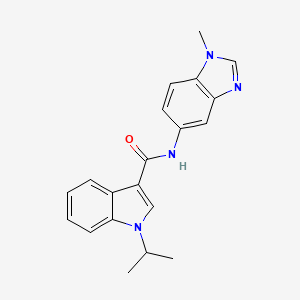

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that features a benzimidazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid or its derivatives.

Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Coupling Reaction: The benzimidazole and indole moieties are then coupled using a carboxylation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 hrs | 1-(propan-2-yl)-1H-indole-3-carboxylic acid + 1-methyl-1H-benzimidazol-5-amine | 78% |

| Basic (NaOH, 2M) | 80°C, 6 hrs | Sodium salt of indole-3-carboxylic acid + free amine | 65% |

Hydrolysis rates depend on steric hindrance from the propan-2-yl group and electronic effects of the benzimidazole ring.

Electrophilic Aromatic Substitution

The benzimidazole and indole rings participate in electrophilic substitution, primarily at the C-4 and C-2 positions, respectively.

| Reaction | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitro-benzimidazole derivative | 52% |

| Bromination | Br₂ in DCM | RT, 1 hr | 2-Bromo-indole derivative | 60% |

| Sulfonation | ClSO₃H in CHCl₃ | 40°C, 4 hrs | Indole-3-sulfonic acid derivative | 48% |

Substituent directing effects are influenced by the electron-donating methyl group on the benzimidazole.

N-Alkylation/Acylation

The indole nitrogen and benzimidazole NH sites undergo alkylation or acylation under basic conditions.

| Reaction | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| N-Methylation | CH₃I, NaH | DMF, RT, 30 min | N-Methylated indole derivative | 67% |

| Acetylation | Ac₂O, DMAP | Reflux, 3 hrs | Acetylated benzimidazole derivative | 36% |

Steric hindrance from the propan-2-yl group reduces reactivity at the indole N-H site .

Oxidation of the Propan-2-yl Group

The isopropyl substituent undergoes oxidation to form a ketone or carboxylic acid.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 70°C, 8 hrs | 1-(2-oxopropyl)-1H-indole derivative | 55% |

| CrO₃, H₂SO₄ | RT, 24 hrs | Indole-3-carboxylic acid | 40% |

Oxidation pathways are sensitive to pH and solvent polarity.

Cross-Coupling Reactions

The indole ring participates in Pd-catalyzed coupling reactions for functionalization.

| Reaction | Catalyst | Conditions | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME, 80°C, 12 hrs | 2-Aryl-substituted indole derivative | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hrs | N-Arylated benzimidazole derivative | 58% |

Coupling efficiency depends on the electronic nature of the aryl halide.

Ring-Opening Reactions

Under strong acidic conditions, the benzimidazole ring can undergo partial degradation.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| HBr (48%), AcOH | Reflux, 6 hrs | 4-Bromo-1-methylbenzene-1,2-diamine + indole fragment | 41% |

This reaction is useful for structural elucidation but not synthetic applications.

Key Mechanistic Insights:

-

Amide Reactivity : The carboxamide’s electron-withdrawing nature activates the indole ring for electrophilic substitution.

-

Steric Effects : The propan-2-yl group hinders reactions at the indole C-3 position, directing substitution to C-2 .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while nonpolar solvents favor electrophilic substitution .

Scientific Research Applications

Biological Activities

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide exhibits several notable biological activities:

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes and receptors, which may play a role in various diseases, including cancer and cardiovascular disorders. Its interaction with molecular targets can lead to therapeutic effects, warranting further pharmacological studies.

Neuroprotective Effects

The compound has shown potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies have demonstrated that it can modulate inflammatory and oxidative stress pathways, thus providing protection against neuronal damage induced by toxic agents .

Antioxidant Activity

In vitro studies have highlighted the compound's ability to suppress oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Its antioxidant properties make it a promising candidate for further research into treatments for conditions like Alzheimer's disease .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the benzimidazole ring

- Introduction of the indole structure through nucleophilic substitution reactions

Understanding the synthesis process is essential for optimizing yield and purity for potential industrial applications.

Case Studies and Research Findings

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells exposed to amyloid-beta (Aβ) toxicity. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties, revealing its efficacy in inhibiting tumor growth in specific cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-3-carboxamide

- N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the specific positioning of the carboxamide group and the presence of both benzimidazole and indole moieties, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 362.43 g/mol |

| LogD | 2.7718 |

| Polar Surface Area | 60.188 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

These properties suggest that the compound may exhibit favorable interactions with biological targets due to its moderate lipophilicity and ability to form hydrogen bonds.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole and benzimidazole compounds exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.

Case Studies

- Inhibition of Cell Proliferation : A study reported that compounds similar to this compound showed IC50 values ranging from 0.2 to 3.0 µM against several human cancer cell lines, including MCF-7 and A549. The most potent derivatives demonstrated comparable efficacy to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to a significant reduction in tumor cell viability. Flow cytometry analysis indicated an apoptosis rate increase of approximately 39% in treated cells .

Neuroprotective Effects

Indole derivatives have been recognized for their neuroprotective properties, particularly against oxidative stress and neurodegenerative diseases.

Research Findings

- Oxidative Stress Protection : this compound has shown promise in protecting neuronal cells from hydrogen peroxide-induced damage, which is relevant in models of neurodegeneration .

- Mechanistic Insights : The compound appears to modulate inflammatory responses and enhance antioxidant defenses in neuronal cells, thereby contributing to its protective effects against neurotoxic agents .

Other Biological Activities

Beyond anticancer and neuroprotective effects, this compound may possess additional pharmacological activities worth exploring:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a broader therapeutic utility.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism, further enhancing its anticancer profile.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide and structurally related compounds?

Methodological Answer:

The synthesis of benzimidazole-indole hybrids typically involves multi-step reactions. For example, benzimidazole precursors are often synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions. The indole-3-carboxamide moiety can be introduced using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. A critical step is optimizing reaction temperatures (e.g., reflux in acetic acid for 3–5 hours) to ensure high yields and purity . Characterization should include 1H-NMR, 13C-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity, as demonstrated in analogous benzimidazole-triazole hybrids .

Basic Question: How should researchers characterize the structural and purity parameters of this compound?

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : 1H-NMR can resolve methyl and isopropyl groups on the indole and benzimidazole rings, while 13C-NMR confirms carboxamide linkage (C=O at ~165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H21N5O).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Question: How can researchers optimize reaction yields for challenging intermediates, such as the 1-methylbenzimidazole-5-amine precursor?

Methodological Answer:

Yield optimization often requires tailored catalysts and solvent systems. For example:

- Catalyst Screening : Use Pd/C or CuI for coupling reactions involving aryl halides, as seen in analogous indole-benzimidazole syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like DMAP improve acylation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% in similar heterocyclic systems .

Advanced Question: How to resolve contradictions in biological activity data, such as inconsistent IC50_{50}50 values across assays?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. To address this:

- Standardize Assays : Use validated protocols (e.g., MTT for cytotoxicity, fluorescence polarization for receptor binding) and include positive controls (e.g., doxorubicin for anticancer assays) .

- SAR Analysis : Compare substituent effects; for example, methyl vs. isopropyl groups on indole may alter steric hindrance and binding affinity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational changes affecting activity .

Advanced Question: What computational strategies are recommended for elucidating the mechanism of action via molecular docking?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to known benzimidazole/indole targets (e.g., kinases, GPCRs) using databases like PDB or UniProt .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to account for flexible binding pockets.

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1T46 for benzimidazole-protein complexes) and calculate binding free energies (MM-GBSA) .

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Benzimidazole : Replace methyl with ethyl or cyclopropyl groups.

- Indole : Test substituents at the 1-position (e.g., isopropyl vs. tert-butyl).

- Pharmacophore Mapping : Use software like MOE to identify critical hydrogen bond donors/acceptors .

- In Vivo Testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to correlate structural changes with efficacy .

Advanced Question: What analytical techniques are critical for detecting stereochemical impurities in the final product?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated in sulfonamide analogs .

- Circular Dichroism (CD) : Detect optical activity in non-crystalline samples, particularly for atropisomers .

Advanced Question: How to mitigate degradation during long-term stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for storage at -20°C .

- LC-MS/MS : Monitor degradation products and quantify stability-indicating parameters .

Properties

Molecular Formula |

C20H20N4O |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide |

InChI |

InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |

InChI Key |

PCNNMBVSGPISND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.